molecular formula C8H6F2O2 B1297658 3,5-Difluoro-2-methoxybenzaldehyde CAS No. 131782-50-8

3,5-Difluoro-2-methoxybenzaldehyde

Cat. No. B1297658
M. Wt: 172.13 g/mol
InChI Key: OHIQTYCWUIZOBK-UHFFFAOYSA-N
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Description

“3,5-Difluoro-2-methoxybenzaldehyde” is an organic compound with the molecular formula C8H6F2O2 . It is also known as “2,4-Difluoro-6-formylanisole” and "3,5-Difluoro-o-anisaldehyde" . The compound is widely used in scientific experiments due to its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for “3,5-Difluoro-2-methoxybenzaldehyde” is 1S/C8H6F2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 . This indicates that the compound has a molecular weight of 172.13 .


Physical And Chemical Properties Analysis

“3,5-Difluoro-2-methoxybenzaldehyde” has a boiling point of 39-41°C . The compound is stored at ambient temperature .

Scientific Research Applications

Synthesis and Anticancer Activity

One of the significant applications of derivatives of 3,5-difluoro-2-methoxybenzaldehyde includes the synthesis of fluorinated analogues of combretastatin A-4. These compounds have been studied for their anticancer properties, with some analogues retaining the potent cell growth inhibitory properties of combretastatin A-4. This research demonstrates the potential of fluorinated benzaldehydes in developing new anticancer agents (Lawrence et al., 2003).

Spectroscopic and Computational Studies

Further investigations into the structure and properties of similar methoxybenzaldehyde compounds have been conducted using spectroscopic and computational methods. Studies involving density functional theory (DFT) and various spectroscopic techniques such as FT-IR and NMR have provided insights into the molecular structure, electronic properties, and vibrational frequencies of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of methoxybenzaldehydes in various scientific domains (Arslan & Algül, 2007).

Material Science and Catalysis

Research on methoxybenzaldehydes extends into material science, where these compounds are explored as precursors or components in complex systems with potential applications in catalysis and material synthesis. For instance, encapsulation of metal complexes with methoxybenzaldehyde ligands in zeolites has shown to be an efficient approach for the catalytic oxidation of alcohols and hydrocarbons, offering a pathway towards developing reusable and efficient catalysts for chemical transformations (Ghorbanloo & Alamooti, 2017).

Pharmaceutical and Flavoring Applications

The exploration of methoxybenzaldehydes in pharmaceutical and flavoring applications highlights their versatility. These compounds exhibit significant medicinal properties and are used as flavoring ingredients in food and cosmetics due to their refreshing fragrance. The study of their biosynthesis in plants provides a foundation for understanding how these valuable compounds can be sustainably sourced and utilized in various industries (Kundu & Mitra, 2016).

Safety And Hazards

The safety information for “3,5-Difluoro-2-methoxybenzaldehyde” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .

properties

IUPAC Name

3,5-difluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIQTYCWUIZOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344710
Record name 3,5-Difluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-methoxybenzaldehyde

CAS RN

131782-50-8
Record name 3,5-Difluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131782-50-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3,5-Difluoro-2-hydroxybenzaldehyde in the form of a crude product (corresponding to 0.35 mol) was dissolved in 800 ml of acetonitrile. 110 g (0.8 mol) of potassium carbonate and 61 ml (0.96 mol) of methyl iodide were added thereto, and the mixture was heated under reflux for 5 hr. After cooling the mixture, insolubles were removed by filtration, and the mother liquor was concentrated. 1.3 l of ether was added to the concentrate, and the mixture was washed twice with 500 ml of water. Then, the mixture was washed with a saturated saline solution, and the ether layer was dried over anhydrous magnesium sulfate. The solvent was distilled off in vacuo to prepare 39.6 g (yield: 66%) of the intended product (in two states).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
61 mL
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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